molecular formula C10H11Br2NO B14060749 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14060749
M. Wt: 321.01 g/mol
InChI Key: QEIWMELMOBTWGV-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by its unique structure, which includes both bromine and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 4-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the bromopropanone moiety. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(4-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-one
  • 1-(4-Amino-2-(iodomethyl)phenyl)-3-iodopropan-1-one

Uniqueness: 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The bromine atoms also confer distinct physical and chemical properties compared to its chloro, fluoro, and iodo analogs .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c11-4-3-10(14)9-2-1-8(13)5-7(9)6-12/h1-2,5H,3-4,6,13H2

InChI Key

QEIWMELMOBTWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CBr)C(=O)CCBr

Origin of Product

United States

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